molecular formula C16H17FN2O2S B4078855 N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide

N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide

Cat. No. B4078855
M. Wt: 320.4 g/mol
InChI Key: QTZIMTFTZCHTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide, also known as FSBA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. FSBA is a sulfonamide-based compound that has been used in various scientific research applications. In

Mechanism of Action

N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide acts as a sulfonamide-based compound that selectively binds to amino groups in proteins. The reaction between N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide and the amino group results in the formation of a stable covalent bond, which can be used to label or crosslink proteins. The mechanism of action of N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide is highly selective, making it a useful tool for studying protein-protein interactions.
Biochemical and Physiological Effects:
N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide has been shown to have minimal biochemical and physiological effects on living organisms. However, it is important to note that N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide is a highly reactive compound that can potentially cause harm if not handled properly. Therefore, it is essential to take appropriate safety precautions when working with N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide.

Advantages and Limitations for Lab Experiments

N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide has several advantages for lab experiments, including its high reactivity and selectivity towards amino groups in proteins. Additionally, N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide is relatively easy to synthesize and can be used in a variety of applications. However, N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide has certain limitations, including its potential toxicity and the need for appropriate safety precautions when handling the compound.

Future Directions

There are several future directions for N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide research, including the development of new protein labeling and crosslinking techniques, the exploration of N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide's potential as an enzyme inhibitor, and the study of N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide's effect on protein-protein interactions in living organisms. Additionally, further research is needed to fully understand the potential risks associated with working with N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide and to develop appropriate safety guidelines for its use in scientific research.
In conclusion, N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide is a sulfonamide-based compound that has gained significant attention in the scientific community due to its unique properties. N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide has been used in various scientific research applications, including the development of biosensors, enzyme inhibitors, and protein labeling agents. The mechanism of action of N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide is highly selective, making it a useful tool for studying protein-protein interactions. While N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide has several advantages for lab experiments, it is important to take appropriate safety precautions when working with the compound. There are several future directions for N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide research, including the development of new protein labeling and crosslinking techniques and the exploration of N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide's potential as an enzyme inhibitor.

Scientific Research Applications

N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide has been used in various scientific research applications, including the development of biosensors, enzyme inhibitors, and protein labeling agents. N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide is a highly reactive compound that can selectively bind to amino groups in proteins, making it a useful tool for protein labeling. Additionally, N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide has been used as a crosslinking agent to study protein-protein interactions.

properties

IUPAC Name

N-(4-fluorophenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c1-12(2)18-16(13-6-4-3-5-7-13)19-22(20,21)15-10-8-14(17)9-11-15/h3-12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZIMTFTZCHTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide
Reactant of Route 2
Reactant of Route 2
N'-[(4-fluorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide

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